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Compound of Interest

7h-Pyrrolo[2,3-d]pyrimidine-5-
Compound Name:
carbaldehyde

Cat. No. B1286517

A new class of pyrrolopyrimidine compounds is showing significant promise in the fight against
microbial and fungal infections, with several novel derivatives exhibiting potent activity against
a range of pathogens, in some cases surpassing the efficacy of standard antimicrobial drugs.
These findings offer a potential new avenue for the development of urgently needed
therapeutics to combat drug-resistant infections.

Recent studies have highlighted the broad-spectrum antimicrobial and antifungal properties of
newly synthesized pyrrolopyrimidine derivatives. These compounds, characterized by a fused
pyrrole and pyrimidine ring system, have demonstrated significant inhibitory effects against
both Gram-positive and Gram-negative bacteria, as well as fungal species such as Candida
albicans.

Comparative Efficacy of Novel Pyrrolopyrimidine
Derivatives

The antimicrobial and antifungal efficacy of these novel compounds has been quantified using
the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a
substance that prevents visible growth of a microorganism. The data, summarized in the tables
below, compares the MIC values of new pyrrolopyrimidine compounds against established
antimicrobial and antifungal agents.
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Antibacterial Activity

A series of halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines has demonstrated notable

activity against Staphylococcus aureus, a common and often drug-resistant bacterium.[1] The

MIC values for these compounds were found to be significantly influenced by the specific

halogen and hydroxyl substitutions on the molecule.[1]

Staphylococcus aureus

Escherichia coli MIC

Compound/Drug
MIC (mgI/L) (mglL)
Compound 5 (p-bromo
P (P 16 >64

derivative)
Compound 19 (m-hydrox

_ p. (m-hy Y 16 >64
derivative)
Most Active Bromo & lodo

L 8 >64
Derivatives
Ampicillin Not Reported in Study Not Reported in Study

In a separate study, a series of pyrrolo[3,2-d]pyrimidine derivatives (4a-4f) were tested against

several pathogenic bacteria. While some compounds showed activity, their efficacy was

generally weaker compared to standard antibiotics like ciprofloxacin and ceftizoxime.[2] For

instance, compounds 4b and 4e inhibited the growth of Escherichia coli at concentrations

ranging from 250-500 pg/mL.[2]

Staphylococcu Pseudomonas  Escherichia Salmonella
Compound/Dr . ]

s aureus MIC aeruginosa coli MIC spp- MIC
ug

(ng/imL) MIC (pg/mL) (ngimL) (ng/imL)
Compound 4b >1000 >1000 250 >1000
Compound 4e >1000 500 500 >1000
Ciprofloxacin <62.5 <62.5 <62.5 <62.5
Ceftizoxime <62.5 <62.5 <62.5 <62.5
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Antifungal Activity

Several newly synthesized pyrrolo[2,3-d]pyrimidine derivatives have exhibited excellent
antifungal activity against Candida albicans, a prevalent fungal pathogen.[3] Notably,
compounds 3a-d, 7a,e, and 11d demonstrated MIC values ranging from 0.31-0.62 mg/mL,
which is significantly more potent than the standard antifungal drug fluconazole (MIC 1.5
mg/mL).[3]

Furthermore, a series of novel 1,3,4-oxadiazole derivatives linked to a pyrrolo[2,3-d]pyrimidine
scaffold also showed potent inhibition of C. albicans. Specifically, compounds 6f and 7a
displayed MIC values of 4.0+0.03 pg/mL and 7.5+0.02 pg/mL, respectively.[1]

Compound/Drug Candida albicans MIC (mg/mL)
Compounds 3a-d, 7a,e, 11d 0.31-0.62

Fluconazole 15

Compound/Drug Candida albicans MIC (pg/mL)
Compound 6f 4.0£0.03

Compound 7a 7.5+0.02

Experimental Protocols

The evaluation of the antimicrobial and antifungal efficacy of these novel pyrrolopyrimidine
compounds involved standardized laboratory procedures.

Synthesis of Pyrrolopyrimidine Derivatives

The synthesis of the halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines involved a multi-
step process. The key steps included a chemoselective Suzuki cross-coupling reaction to
introduce the aryl group, followed by SEM deprotection.[1] The synthesis of the pyrrolo[3,2-
d]pyrimidine derivatives was achieved through a one-pot, three-component reaction involving
4-hydroxycoumarin, an arylglyoxal hydrate, and 6-aminouracil or 1,3-dimethyl-6-aminouracil in
the presence of L-proline and acetic acid, heated under reflux.[2] The synthesis of the
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pyrrolo[2,3-d]pyrimidine derivatives with notable antifungal activity involved the reaction of 2-
amino-1H-pyrrole-3-carbonitrile with various reagents to construct the fused pyrimidine ring.[3]

Antimicrobial and Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) for the synthesized compounds was determined
using established methods such as the broth microdilution method and the agar dilution
method.[1][2][3]

Broth Microdilution Method: This method involves preparing a series of twofold dilutions of the
test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then
inoculated with a standardized suspension of the target microorganism. The plates are
incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria), and the MIC is
determined as the lowest concentration of the compound that completely inhibits visible growth
of the microorganism.

Agar Dilution Method: In this method, varying concentrations of the test compound are
incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is
then inoculated with a standardized suspension of the test microorganism. After incubation, the
MIC is determined as the lowest concentration of the compound that prevents the growth of
colonies on the agar surface.

Potential Mechanisms of Action and Signaling
Pathways

The antimicrobial and antifungal effects of pyrrolopyrimidine compounds are believed to stem
from their ability to interfere with essential cellular processes in microorganisms. Two primary
mechanisms of action have been proposed: inhibition of dihydrofolate reductase (DHFR) and
disruption of the ergosterol biosynthesis pathway.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the
synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis
and repair, ultimately leading to cell death. The structural similarity of the pyrrolopyrimidine
scaffold to purines allows these compounds to act as competitive inhibitors of DHFR.
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Disruption of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in
maintaining its integrity and fluidity. The biosynthesis of ergosterol is a complex multi-step
pathway involving several enzymes. Pyrrolopyrimidine compounds are thought to inhibit key
enzymes in this pathway, such as lanosterol 14a-demethylase, leading to the depletion of
ergosterol and the accumulation of toxic sterol intermediates. This disruption of the cell
membrane ultimately results in fungal cell death.
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Conclusion

The promising antimicrobial and antifungal activities of these novel pyrrolopyrimidine
compounds, coupled with a growing understanding of their mechanisms of action, position
them as strong candidates for further drug development. Continued research into the structure-
activity relationships and optimization of these compounds could lead to the discovery of new
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and effective treatments for a wide range of infectious diseases, including those caused by
drug-resistant pathogens. The detailed experimental data and protocols provided in recent
studies offer a solid foundation for future investigations in this critical area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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